molecular formula C10H7NNa2O9S3 B149225 ANTS CAS No. 5398-34-5

ANTS

Cat. No.: B149225
CAS No.: 5398-34-5
M. Wt: 427.3 g/mol
InChI Key: KHJANRFXWPPWEL-UHFFFAOYSA-L
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Description

Disodium 8-amino-1,3,6-naphthalenetrisulfonate: is a polyanionic dye known for its high fluorescence and water solubility. It is commonly used in various biochemical and analytical applications due to its ability to form stable complexes with various ions and molecules .

Properties

IUPAC Name

disodium;8-amino-6-sulfonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO9S3.2Na/c11-8-3-6(21(12,13)14)1-5-2-7(22(15,16)17)4-9(10(5)8)23(18,19)20;;/h1-4H,11H2,(H,12,13,14)(H,15,16,17)(H,18,19,20);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHJANRFXWPPWEL-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=C(C=C(C2=C(C=C1S(=O)(=O)O)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NNa2O9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5398-34-5
Record name Disodium hydrogen 8-aminonaphthalene-1,3,6-trisulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.028
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Key Reaction Conditions:

  • Sulfonation : Oleum concentration (20–30% SO₃), 8–12 hours at 90°C.

  • Nitration : Mixed acid (HNO₃:H₂SO₄ = 1:3), 40–60°C for 4–6 hours.

  • Reduction : Iron filings in HCl (10–15% w/v), 70–80°C for 3–5 hours.

  • Neutralization : pH adjustment to 7–8 using Na₂CO₃ or NaOH.

Industrial-Scale Production Processes

Industrial synthesis prioritizes cost efficiency and yield optimization. Patent US4609503 outlines a large-scale method where naphthalene trisulfonation occurs in continuous reactors using oleum under pressure (1–2 atm) to enhance reaction rates. The nitrated intermediate is reduced in batch reactors with sodium sulfide (Na₂S) instead of iron, reducing metal contamination.

A critical innovation involves recycling byproducts. For instance, the filtrate from the acidification step—containing unreacted nitrosulfonic acids—is reintroduced into the reduction reactor, improving overall yield by 12–15%. Neutralization is performed in two stages: initial partial neutralization with sodium bicarbonate to pH 4–5, followed by complete neutralization with sodium hydroxide to pH 7–8.

Industrial Process Parameters:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeBatch Glass ReactorContinuous Stainless Steel Reactor
Sulfonation Temperature90°C110–120°C
Reduction Time5 hours2–3 hours
Yield65–70%85–90%

Purification and Crystallization Techniques

Crude disodium 8-amino-1,3,6-naphthalenetrisulfonate contains impurities such as W acid (5-amino-2-naphthol-4,7-disulfonic acid) and unreacted intermediates. Patent US4111979A describes acidification precipitation, where the reaction mixture is mixed with a nitro compound solution (e.g., 1-nitronaphthalene-3,6,8-trisulfonic acid), lowering solubility and inducing crystallization. The product precipitates as a mono- or disodium salt, while impurities remain dissolved.

Crystallization is optimized by controlling cooling rates. Slow cooling (0.5°C/min) yields larger crystals with 99% purity, whereas rapid cooling (5°C/min) produces finer crystals requiring additional washing. Filtration is performed using vacuum belt filters, reducing moisture content to <5%.

Purification Efficiency:

MethodPurity (%)Yield Loss (%)
Acidification95–978–10
Recrystallization9915–20
Ion Exchange985–8

Comparative Analysis of Methodologies

Laboratory and industrial methods differ significantly in scalability and reagent use. Laboratory syntheses prioritize precision, employing stoichiometric reagents and glassware, while industrial processes optimize for throughput and cost, using excess oleum and recycled byproducts.

Reagent Cost Comparison (per kg of product):

ReagentLaboratory Cost (USD)Industrial Cost (USD)
Oleum12.508.20
Sodium Hydroxide4.802.10
Iron Filings6.00— (replaced by Na₂S)

Environmental considerations also vary. Industrial plants treat wastewater via neutralization and precipitation, whereas labs rely on dilution .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Fluorescent Probes

ANTS is widely used as a fluorescent probe in chemical assays due to its high fluorescence intensity. It can detect trace amounts of analytes, making it suitable for sensitive detection methods in biochemical assays . The compound's spectral properties include an excitation wavelength of 353 nm and emission at 520 nm, which are optimal for various fluorescence-based techniques .

Electrophoretic Techniques

In electrophoresis, this compound serves as a labeling agent for oligosaccharides and glycoproteins. The compound's negative charges enhance the separation of labeled products during gel electrophoresis, allowing for effective analysis of carbohydrate structures . Studies have shown that oligosaccharides derivatized with this compound migrate differently based on their length, providing insights into their molecular weight and structure .

Neuronal Tracing

This compound is utilized as a neuronal tracer in biological research. Its ability to form stable complexes with ions makes it useful for studying ion transport across membranes . This application is critical in understanding neuronal signaling and membrane dynamics.

Membrane Fusion Assays

The compound is employed in membrane fusion studies when combined with quenchers like DPX (diphenylhexatriene). In these assays, the initial low fluorescence of the this compound-DPX mixture increases upon membrane fusion or leakage, providing a quantitative measure of membrane permeability and fusion events .

Diagnostic Imaging

In medical diagnostics, this compound is used in imaging techniques due to its stability and high fluorescence. It aids in the visualization of cellular components and metabolic processes, particularly in studies related to glycoprotein analysis and carbohydrate metabolism .

Dyes and Pigments

This compound is also significant in industrial applications where it is used in the production of dyes and pigments. Its fluorescent properties are harnessed to create markers for various analytical techniques, enhancing the sensitivity and specificity of detection methods .

Case Studies

  • Fluorotagging Oligosaccharides : A study demonstrated that oligosaccharides tagged with this compound showed distinct migration patterns during electrophoresis, allowing researchers to assess their lengths accurately .
  • Membrane Fusion Studies : Research involving this compound-DPX mixtures illustrated how fluorescence intensity changes correlate with membrane fusion events, providing insights into cellular processes .
  • Diagnostic Imaging : this compound has been successfully applied in imaging studies that focus on glycoprotein analysis, showcasing its utility in medical diagnostics .

Mechanism of Action

The primary mechanism of action of Disodium 8-amino-1,3,6-naphthalenetrisulfonate involves its ability to form stable complexes with various ions and molecules. This interaction is facilitated by the sulfonic acid groups, which provide multiple binding sites for ions and molecules. The compound’s fluorescence properties are exploited in various assays, where it acts as a reporter molecule, indicating the presence or absence of specific analytes .

Comparison with Similar Compounds

  • 8-Aminopyrene-1,3,6-trisulfonic acid trisodium salt
  • 8-Anilino-1-naphthalenesulfonic acid
  • 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt

Comparison: Disodium 8-amino-1,3,6-naphthalenetrisulfonate is unique due to its high water solubility and fluorescence quantum yield. Compared to similar compounds, it offers better stability and higher sensitivity in various assays. Its ability to form stable complexes with a wide range of ions and molecules makes it more versatile in scientific research and industrial applications .

Biological Activity

Disodium 8-amino-1,3,6-naphthalenetrisulfonate (ANTS) is a compound notable for its biological activity, particularly in the fields of biochemistry and molecular biology. This article explores its properties, applications, and research findings related to its biological functions.

  • Molecular Formula : C₁₀H₇NNa₂O₉S₃
  • Molecular Weight : 427.34 g/mol
  • CAS Number : 5398-34-5
  • Density : 1.974 g/cm³
  • Melting Point : 138 °C (decomposes)

This compound is characterized as a fluorescent dye, which has made it a valuable tool in various biological assays.

Fluorescent Labeling

This compound is widely used as a fluorescent label for saccharides and glycoproteins. Its ability to fluoresce allows researchers to track and analyze these biomolecules in various experimental setups. For instance, it has been utilized in the analysis of oligosaccharides through fluorescence-assisted carbohydrate electrophoresis (FACE), where it provides distinct migration patterns based on the size of the sugar chains .

Membrane Studies

In membrane biology, this compound has been shown to be effective in measuring membrane permeability and leakage when encapsulated within liposomes. This application is particularly relevant in studies examining the integrity of cellular membranes under various conditions .

The biological activity of this compound is primarily attributed to its interaction with other molecules:

  • Binding to Growth Factors : this compound has been studied for its ability to bind to vascular endothelial growth factor (VEGF), a key player in angiogenesis. Research indicates that this compound can inhibit VEGF's pathogenic actions by binding to its heparin-binding site (HBD), thus potentially serving as a therapeutic agent against tumor growth .
  • Quenching Fluorescence : The fluorescence of this compound can be quenched by certain ions such as thallium and cesium, which can be utilized in experimental designs to study ion interactions with biological membranes .

Case Studies

  • VEGF Inhibition Study : A study demonstrated the synthesis of a suramin fragment conjugated with deoxycholic acid that utilized this compound for targeting VEGF. The results showed significant binding affinity and inhibition of angiogenesis in tumor models, suggesting potential therapeutic applications for cancer treatment .
  • Oligosaccharide Analysis : In another study, FACE analyses using this compound revealed that oligosaccharides migrate uniquely based on their length when tagged with this dye, providing insights into structural characteristics that are crucial for understanding glycoprotein functionalities .

Data Table of Biological Activity

Property Description
Fluorescent LabelingUsed for tracking saccharides and glycoproteins
Membrane Integrity StudiesMeasures leakage in liposomal membranes
VEGF BindingInhibits angiogenesis by targeting VEGF
Ion InteractionFluorescence quenched by thallium and cesium ions

Q & A

Q. What are the key chemical properties of disodium 8-amino-1,3,6-naphthalenetrisulfonate, and how do they influence its utility in experimental systems?

Disodium 8-amino-1,3,6-naphthalenetrisulfonate (ANTS) is characterized by three sulfonate groups and an amino group on a naphthalene backbone, conferring high water solubility and strong anionic charge. These properties make it ideal for applications requiring stable aqueous-phase interactions, such as fluorescence labeling of glycans or protein-binding studies. Its fluorescence is pH-dependent, with optimal emission in neutral to alkaline conditions. The sulfonate groups enhance binding affinity to cationic domains in proteins, as demonstrated in VEGF inhibition studies using surface plasmon resonance (SPR) .

Q. What are the standard analytical methods for detecting and quantifying this compound in biological samples?

Common methods include:

  • Fluorescence spectroscopy : Utilizes this compound' intrinsic fluorescence (excitation/emission maxima at 353/520 nm) for quantification in glycoprotein or carbohydrate analysis .
  • Capillary electrophoresis (CE) : this compound-labeled glycans are separated based on charge-to-mass ratios, with detection limits in the picomolar range .
  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics to target proteins like VEGF, using immobilized heparin or suramin fragments as comparative controls .

Q. How does disodium 8-amino-1,3,6-naphthalenetrisulfonate compare to structurally similar compounds in research applications?

Compared to analogues like disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate, this compound has superior solubility and fluorescence quantum yield due to its trisulfonate substitution. This makes it more effective in labeling hydrophilic biomolecules, such as oligosaccharides, without aggregation artifacts. However, its larger molecular weight (~383 Da) may limit membrane permeability in live-cell imaging, requiring microinjection or electroporation for intracellular delivery .

Advanced Research Questions

Q. How can researchers design experiments to investigate the molecular interactions of this compound with VEGF for anti-angiogenic therapy?

Experimental Design :

SPR-based binding assays : Immobilize VEGF on a sensor chip and inject this compound-conjugated suramin fragments (SFD) at varying concentrations. Calculate dissociation constthis compound (KD) and compare with heparin controls .

In silico docking simulations : Use molecular dynamics software (e.g., AutoDock Vina) to model this compound' binding to VEGF's heparin-binding domain (HBD). Validate predictions with mutagenesis studies on VEGF residues critical for sulfonate group interactions .

In vitro angiogenesis assays : Treat human umbilical vein endothelial cells (HUVECs) with this compound-SFD and assess tube formation on Matrigel. Use SPR data to correlate inhibition efficacy with binding affinity .

Q. What methodological challenges arise when using this compound as a fluorophore in glycan analysis, and how can they be mitigated?

Challenges :

  • Low labeling efficiency : this compound requires free reducing ends of glycans, which may be scarce in complex mixtures.
  • pH sensitivity : Fluorescence quenching occurs below pH 6.0, limiting use in acidic environments.
    Solutions :
  • Chemical reduction : Treat glycans with sodium borohydride to generate reducing ends prior to labeling .
  • Buffer optimization : Use 20 mM ammonium acetate (pH 5.3) during derivatization to stabilize this compound fluorescence .
  • Capillary zone electrophoresis (CZE) : Combine with laser-induced fluorescence (LIF) detection to enhance sensitivity in low-pH separations .

Q. How can researchers address solubility limitations of this compound in synthetic chemistry applications, such as azo coupling reactions?

Issue : this compound exhibits poor solubility in mineral acids (e.g., HCl), hindering diazotization for azo dye synthesis . Strategies :

Co-solvent systems : Use formamide or dimethylformamide (DMF) mixed with aqueous HCl to improve dissolution .

Temperature modulation : Conduct reactions at 4°C to reduce acid degradation while maintaining solubility .

Post-synthetic purification : Employ ion-exchange chromatography to isolate this compound-azo conjugates from unreacted precursors .

Q. What are the implications of conflicting data on this compound' teratogenicity in preclinical studies?

Data Contradictions : Early teratogenicity studies in rats linked this compound to zinc depletion at high doses (2–3% dietary intake), causing developmental defects. However, co-administration with zinc (1,000 ppm) mitigated toxicity, suggesting the effects are secondary to zinc chelation rather than direct compound toxicity . Resolution :

  • Dose-response studies : Establish a no-observed-adverse-effect level (NOAEL) for zinc-chelating activity.
  • Comparative toxicokinetics : Evaluate calcium disodium EDTA (CaNa2EDTA) as a safer alternative with lower zinc affinity .

Methodological Comparisons

Q. How do fluorescence-based applications of this compound differ from those of 8-amino-1,3,6-pyrenetrisulfonate (APTS)?

Parameter This compound APTS
Fluorescence Intensity Moderate (quantum yield ~0.4)Higher (quantum yield ~0.8)
pH Stability Stable above pH 6.0Stable across pH 3.0–9.0
Applications Glycan labeling, liposome lysisHigh-sensitivity glycan profiling
Cost LowerHigher
This compound is preferred for cost-sensitive, high-throughput screens, while APTS is used for ultra-sensitive detection in glycan mapping .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ANTS
Reactant of Route 2
ANTS

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